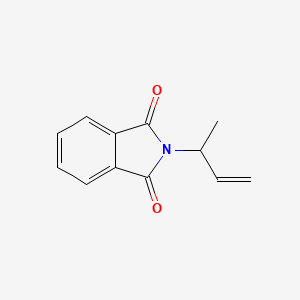

2-(But-3-en-2-yl)isoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-but-3-en-2-ylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXXCZWZDXSDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383980 | |

| Record name | 2-(but-3-en-2-yl)isoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7065-05-6 | |

| Record name | 2-(but-3-en-2-yl)isoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathways for N-substituted phthalimide derivatives

Executive Summary

The N-substituted phthalimide pharmacophore is a cornerstone in medicinal chemistry, serving as the structural anchor for immunomodulatory drugs (IMiDs) like Thalidomide, Lenalidomide, and Pomalidomide. While the classical Gabriel synthesis remains a textbook standard, its reliance on harsh thermal conditions and alkyl halide electrophiles limits its utility in modern drug discovery, particularly for chiral or sterically hindered substrates.

This guide delineates three distinct synthetic pathways, prioritizing method selection based on substrate sensitivity and stereochemical requirements. We move beyond the "mix and heat" paradigm to explore Mitsunobu inversion and copper-catalyzed cross-coupling, providing researchers with a decision matrix for high-yield synthesis.

Pathway Analysis & Mechanistic Causality

The Classical Paradigm: Thermal Condensation

-

Mechanism: Nucleophilic attack of a primary amine on phthalic anhydride, followed by dehydration.

-

Limitation: Requires high temperatures (>150°C) or acidic catalysts (AcOH), often leading to racemization of chiral amines or decomposition of sensitive functional groups.

-

Best For: Simple, achiral alkyl/aryl amines where "brute force" atom economy is preferred.

The Stereochemical Precision: Mitsunobu Reaction

For drug candidates requiring specific chirality, the Mitsunobu reaction is superior. It allows the synthesis of N-substituted phthalimides from alcohols rather than halides, proceeding with complete Walden inversion.

-

Causality: The reaction is driven by the formation of a strong phosphorous-oxygen bond. The phthalimide acts as an acidic pronucleophile (pKa ~8.3), attacking the activated alkoxy-phosphonium intermediate.

-

Critical Control Point: The order of addition is vital to prevent side reactions (e.g., alkylation of the hydrazine byproduct).

Figure 1: Mitsunobu Reaction Mechanism (Stereoinversion)

Caption: The Mitsunobu cycle converts an alcohol to an amine surrogate with stereochemical inversion, mediated by the PPh3/DEAD betaine system.

The Modern Standard: Copper-Catalyzed Cross-Coupling

When the target requires an N-aryl bond (e.g., N-phenylphthalimide) and the starting material is an aryl halide, classical nucleophilic substitution fails due to electronic repulsion. Copper-catalyzed N-arylation (a variation of the Goldberg/Buchwald reaction) is the method of choice.

-

Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide and reductive elimination of the product.

-

Ligand Importance: Diamine ligands (e.g., DMEDA or phenanthroline) are crucial to solubilize the copper species and prevent catalyst aggregation.

Figure 2: Copper-Catalyzed N-Arylation Cycle

Caption: The catalytic cycle for coupling aryl halides with phthalimide, bypassing the limitations of classical nucleophilic aromatic substitution.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Green Method)

Best for: Rapid library generation of N-alkyl/aryl derivatives from amines.

-

Reagents: Phthalic anhydride (1.0 eq), Primary Amine (1.0 eq). No solvent.[1]

-

Setup: Mix reagents intimately in a mortar and pestle. Transfer to a borosilicate glass vial.

-

Reaction: Irradiate in a dedicated synthesis microwave (e.g., CEM or Biotage) at 450W for 3 minutes .

-

Note: If using a domestic microwave (not recommended for quantitative work), use short bursts (30s) to prevent overheating.

-

-

Workup: Cool to room temperature. The solid mass is washed with 10% Na2CO3 (to remove unreacted anhydride) and water.

-

Purification: Recrystallize from ethanol.

-

Validation: IR spectroscopy should show disappearance of N-H stretches (3300-3500 cm⁻¹) and appearance of imide carbonyl doublet (1710, 1770 cm⁻¹).

Protocol B: Copper-Catalyzed N-Arylation (Cross-Coupling)

Best for: Synthesizing N-aryl phthalimides from aryl iodides/bromides.

-

Reagents: Phthalimide (2.0 mmol), Aryl Iodide (1.0 mmol), CuI (10 mol%), NaOH (2.0 eq).

-

Solvent: Ethylene Glycol (2.0 mL). Why? Ethylene glycol acts as both solvent and bidentate ligand, stabilizing the Cu species.

-

Reaction:

-

Combine all reagents in a sealed tube.

-

Heat to 100-120°C for 8-12 hours (or MW 120°C for 30 min).

-

-

Workup: Dilute with water (15 mL). Extract with Ethyl Acetate (3x).[2]

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Validation: 1H NMR will confirm the aromatic integration; MS will confirm the M+ peak.

Comparative Analysis of Methods

| Metric | Thermal Condensation | Mitsunobu Reaction | Cu-Catalyzed Coupling |

| Substrate Scope | Primary Amines | Primary/Sec Alcohols | Aryl Halides |

| Stereochemistry | Retention (Risk of Racemization) | Inversion (Walden) | Retention |

| Atom Economy | High (Water byproduct) | Low (High MW byproducts) | Moderate |

| Reaction Time | 4-24 Hours | 6-12 Hours | 8-24 Hours (Thermal) |

| Green Score | Low (Solvent heavy) to High (MW) | Low (Toxic reagents) | Moderate |

| Typical Yield | 70-85% | 60-80% | 85-95% |

References

-

Microwave-Assisted Synthesis: Cai, Y. H. (2012).[3] Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation. Asian Journal of Chemistry. Link

-

Mitsunobu Mechanism: Swamy, K. C. K., et al. (2009).[4] Mitsunobu and Related Reactions: Advances and Applications.[5] Chemical Reviews. Link

-

Copper Catalysis (Goldberg): Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society.[4][6] Link[6]

-

Catalytic N-Arylation Protocol: Sharifi, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. Link

-

Phthalimide Biological Activity: Cushman, M., et al. (2020). Synthesis and Biological Activity of N-Substituted Phthalimides. Journal of Medicinal Chemistry. Link

Sources

Literature review of 2-(But-3-en-2-yl)isoindoline-1,3-dione in organic synthesis

Title: The Chiral Allylic Amine Scaffold: A Technical Guide to 2-(But-3-en-2-yl)isoindoline-1,3-dione in Organic Synthesis

Executive Summary

this compound, commonly referred to as

Structural Analysis & Strategic Utility

The molecule consists of a phthalimide moiety protecting a chiral allylic amine (1-methylallylamine).

-

Phthalimide Group: Provides crystallinity, UV-vis activity for monitoring, and crucially, suppresses the Lewis basicity of the nitrogen atom. This prevents catalyst poisoning in transition-metal-mediated transformations (e.g., Grubbs metathesis, Rh-hydroformylation).

-

Allylic System (But-3-en-2-yl): The terminal alkene allows for functionalization (oxidation, hydroformylation), while the internal chiral center (

) serves as a stereochemical anchor.

Key Application Areas:

-

Asymmetric Allylic Amination (AAA): A benchmark product for testing new chiral ligands in Pd- and Ir-catalyzed substitutions.

- -Amino Acid Synthesis: Via regioselective hydroformylation.

-

Kinetic Resolution: Separation of enantiomers via selective functionalization.

Synthesis Modules

Access to the scaffold is primarily achieved through two routes: Nucleophilic Substitution (Mitsunobu) and Transition-Metal Catalyzed Allylic Amination.

Method A: The Mitsunobu Protocol (Stereospecific)

This is the preferred method for generating specific enantiomers starting from commercially available chiral but-3-en-2-ol. The reaction proceeds with complete Walden inversion (

-

Substrates: (R)- or (S)-But-3-en-2-ol, Phthalimide.

-

Reagents: Triphenylphosphine (

), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).[1] -

Mechanism: Activation of the alcohol by the phosphine-azo adduct, followed by

displacement by the phthalimide anion.

Method B: Pd-Catalyzed Allylic Amination (Asymmetric Construction)

Used to construct the chiral center from achiral linear precursors (crotyl carbonate) using chiral ligands.

-

Substrates: Crotyl carbonate/acetate, Potassium Phthalimide.

-

Catalyst:

+ Chiral Ligand (e.g., Trost Trost ligand or Phosphoramidites). -

Outcome: Favoring the branched product (the target molecule) over the linear isomer is the primary challenge, often solved by using Iridium catalysts or specific Pd-ligand architectures.

Caption: Figure 1. Convergent synthesis routes. Mitsunobu allows stereochemical transfer; Metal-Catalysis builds chirality.

Core Applications & Reactivity

Once synthesized, the alkene handle allows for divergent synthesis.

Regioselective Hydroformylation

This is the most technically demanding application. The goal is often to produce

-

Reaction: Alkyne +

+ Rh catalyst. -

Challenge: The branched substrate can yield either the linear aldehyde (anti-Markovnikov) or the branched aldehyde.

-

Substrate Control: The bulky phthalimide group at the allylic position generally directs the formyl group to the terminal position (linear product) to minimize steric clash, yielding

-amino acid precursors. However, using specific ligands (e.g., DIOP, Biphephos) can tune this selectivity.

Wacker-Tsuji Oxidation

Direct oxidation of the terminal alkene to a methyl ketone.

-

Reagents:

, -

Product: 3-phthalimidobutan-2-one.

-

Utility: Access to

-amino ketones, valuable in heterocyclic synthesis (e.g., oxazoles).

Cross-Metathesis (CM)

The phthalimide group makes this substrate compatible with Grubbs II catalysts, unlike free amines which coordinate to Ru.

-

Partners: Acrylates (to make amino-esters), styrenes.

-

Protocol Note: "Type I" olefin in Grubbs classification (rapid homodimerization). High equivalents of the cross-partner are often required to prevent dimer formation.

Caption: Figure 2.[2] Divergent reactivity profile. The scaffold serves as a protected hub for oxidation, elongation, and carbonylation.

Experimental Protocols

Protocol 1: Mitsunobu Synthesis (Standard Scale)

This protocol ensures inversion of configuration. If starting with (S)-alcohol, product is (R).

-

Setup: Flame-dry a 250 mL round-bottom flask. Flush with Argon.

-

Reagents: Charge with

(1.2 equiv) and Phthalimide (1.1 equiv). Dissolve in anhydrous THF (0.2 M relative to alcohol). -

Substrate: Add (S)-but-3-en-2-ol (1.0 equiv) via syringe. Cool mixture to 0°C.

-

Addition: Dropwise add DIAD (1.2 equiv) over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Warm to room temperature and stir for 12-16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Concentrate in vacuo. Triturate residue with

/Hexane to precipitate triphenylphosphine oxide ( -

Purification: Silica gel chromatography (Gradient 5%

15% EtOAc in Hexanes).

Protocol 2: Deprotection (Ing-Manske Procedure)

Liberating the free amine without racemization.

-

Dissolution: Dissolve the phthalimide derivative in Ethanol (0.1 M).

-

Reagent: Add Hydrazine monohydrate (

, 3.0 equiv). -

Heat: Reflux for 2-4 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Hydrolysis: Cool to RT. Add 1M HCl to pH 1. Reflux for 30 mins (to ensure complete hydrolysis of any intermediate amides).

-

Isolation: Cool and filter off the phthalhydrazide solid.

-

Extraction: Wash the acidic filtrate with DCM (removes byproducts). Basify aqueous layer to pH 12 with NaOH. Extract free amine into DCM or Ether.[3]

Quantitative Data Summary

| Transformation | Catalyst/Reagent | Primary Product | Selectivity Note |

| Mitsunobu | Inverted Imide | >98% ee conservation | |

| Hydroformylation | Linear Aldehyde | Linear:Branched > 30:1 | |

| Hydroformylation | Mixed Aldehydes | Linear:Branched ~ 3:1 | |

| Wacker Oxidation | Methyl Ketone | Exclusive Markovnikov | |

| Cross-Metathesis | Grubbs-II | E-alkene | >95% E-selectivity |

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4] Synthesis, 1-28.

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

-

Breit, B. (2008).[5] Controlling stereoselectivity with the aid of a reagent-directing group: Hydroformylation, C–C bond formation, and C–H bond activation. Accounts of Chemical Research, 41(12), 1612-1621.

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370.

-

Ing, H. R., & Manske, R. H. (1926). Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society, 2348-2351.

Sources

Safety data sheet (SDS) and handling of 2-(But-3-en-2-yl)isoindoline-1,3-dione

Handling, Safety, and Synthetic Utility of a Protected Allylic Amine

Executive Summary & Chemical Identity[1]

2-(But-3-en-2-yl)isoindoline-1,3-dione (CAS: 7065-05-6) is a specialized N-substituted phthalimide derivative. In pharmaceutical and organic research, it serves as a robustly protected form of 3-amino-1-butene , a valuable chiral allylic amine building block. The phthalimide moiety confers crystallinity and stability, protecting the amine from oxidation or side reactions during multi-step synthesis (e.g., olefin metathesis or Heck couplings).

This guide synthesizes safety protocols based on the Read-Across toxicological framework (inferring hazards from the structural parent, Phthalimide) and provides field-validated handling procedures for its use as a synthetic intermediate.

Chemical Identity Table

| Property | Data |

| IUPAC Name | This compound |

| Common Name | N-(But-3-en-2-yl)phthalimide |

| CAS Number | 7065-05-6 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| SMILES | CC(C=C)N1C(=O)C2=CC=CC=C2C1=O |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in Water |

Hazard Identification & Safety Profile (GHS)

As a research chemical with limited specific toxicological data, safety protocols must be derived from the Precautionary Principle . Based on the structural alerts of the phthalimide core (known sensitizer) and the reactive alkene tail, this compound is classified as an Irritant and Potential Sensitizer .

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

Critical Safety Analysis

The phthalimide group is a known contact allergen. The primary risk during handling is dust inhalation and dermal sensitization . Unlike simple solvents, repeated exposure to trace amounts of solid phthalimides can induce hypersensitivity.

Self-Validating Safety Check:

-

If you can smell a chemical odor: Your containment has failed. Phthalimides generally have low vapor pressure; odor indicates aerosolization of dust.

-

Visual Check: Any white residue on glove fingertips indicates improper solid transfer technique.

Handling & Storage Protocols

Engineering Controls

Do not handle this compound on an open benchtop.

-

Primary Containment: Chemical Fume Hood (Face velocity > 100 fpm).

-

Weighing: Use an analytical balance inside the hood or a vented balance enclosure. If weighing on an open bench is unavoidable, use the "tare-and-transfer" method with a sealed secondary container.

Storage Stability

The alkene moiety at the C-2 position is relatively stable, but long-term exposure to oxygen and light can induce slow radical polymerization or oxidation.

-

Temperature: Ambient (15–25°C) is generally acceptable; 4°C is preferred for long-term archiving.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if keeping for >6 months.

-

Incompatibility: Strong hydrazine derivatives (cleaves the protecting group) and strong oxidizers.

Technical Workflow: Synthesis & Deprotection

The utility of this compound lies in its role as a "masked" amine. The following workflow describes its generation via the Gabriel Synthesis and subsequent deprotection.

Synthesis Logic (Gabriel Protocol)

The synthesis involves the SN2 attack of potassium phthalimide on an allylic halide.

-

Substrate: 3-bromo-1-butene (or 3-chloro-1-butene).

-

Critical Control Point: Allylic halides can undergo SN2' (allylic shift) reactions. To favor the SN2 attack at the C2 position (retaining the branched structure), use a polar aprotic solvent like DMF at moderate temperatures (60°C). High temperatures favor elimination side products.

Deprotection (Ing-Manske Procedure)

To release the free amine (3-amino-1-butene), hydrazinolysis is the standard.

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O) in Ethanol.

-

Observation: The reaction precipitates phthalhydrazide (a white solid), which drives the equilibrium forward.

-

Purification: The byproduct is insoluble in cold ethanol/DCM, allowing easy filtration.

Visualizing the Pathway

The following diagram details the lifecycle of this compound from synthesis to utility.

Figure 1: The Gabriel Synthesis workflow for generating and deprotecting the target allylic amine.

Emergency Response Data

In the event of exposure, immediate action minimizes sensitization risks.

| Scenario | Protocol |

| Ocular Contact | Immediate Rinse: Flush with water for 15 minutes.[5][1][2] Phthalimides are crystalline; solid particles can cause mechanical abrasion. Do not rub eyes. |

| Skin Contact | Wash & Soap: Rinse with copious water and soap.[1][2][4] Do not use ethanol/solvents, as they may increase transdermal absorption of the phthalimide. |

| Inhalation | Evacuate: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately. |

| Spill Cleanup | Wet Method: Do not dry sweep. Dampen the powder with a paper towel soaked in water or an inert oil to prevent dust generation, then wipe up. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2798133, this compound. Retrieved from [Link]

-

Royal Society of Chemistry (2024). Phthalimides: Developments in Synthesis and Functionalization. RSC Advances. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 2-(But-3-en-2-yl)isoindoline-1,3-dione via Mitsunobu Coupling

Strategic Overview

The synthesis of 2-(But-3-en-2-yl)isoindoline-1,3-dione (N-(1-methylallyl)phthalimide) represents a critical transformation in organic synthesis, serving as a protected precursor for primary allylic amines. While direct alkylation of phthalimide with alkyl halides (Gabriel Synthesis) is possible, it often suffers from elimination side reactions when applied to secondary substrates.

The Mitsunobu reaction is the superior protocol for this transformation due to two distinct advantages:

-

Stereochemical Control: It proceeds via an

mechanism with complete inversion of configuration.[1] If starting with chiral (R)-but-3-en-2-ol, the product will be exclusively (S)-configured. -

Mild Conditions: It activates the alcohol under neutral conditions, avoiding the harsh basicity required for traditional Gabriel synthesis which can degrade sensitive allylic systems.

This guide details a robust, scalable protocol optimized for secondary allylic alcohols, specifically addressing the steric challenges of the secondary center and the downstream purification bottleneck: Triphenylphosphine Oxide (TPPO) removal .

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction is driven by the formation of a highly reactive alkoxyphosphonium intermediate.

Mechanistic Pathway (DOT Visualization)

Caption: Figure 1. The catalytic cycle relies on the formation of the Morrison-Brunn-Huisgen betaine, which activates the alcohol oxygen, converting it into a leaving group (TPPO).

Key Mechanistic Insights[1]

-

The Betaine Formation: Triphenylphosphine (

) attacks the azo group of Diisopropyl azodicarboxylate (DIAD). This zwitterion is basic enough to deprotonate phthalimide ( -

Activation: The protonated betaine activates the alcohol oxygen.

-

Inversion: The phthalimide anion attacks the carbon center from the backside, displacing TPPO. This is critical for 3-buten-2-ol; if the starting material is enantiopure, the product stereochemistry is inverted.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 1.0 : 1.1 : 1.2 : 1.2 (Alcohol : Phth : | Slight excess of reagents ensures complete consumption of the alcohol, which is difficult to separate from the product. |

| Temperature | 0°C (Addition) | Low temperature during DIAD addition prevents decomposition of the betaine intermediate and minimizes side reactions (e.g., hydrazine alkylation). |

| Reagent Choice | DIAD over DEAD | DIAD (Diisopropyl azodicarboxylate) is thermally more stable and less shock-sensitive than DEAD, with identical reactivity profiles. |

| Order of Addition | Method B (Standard) | Adding DIAD last to a mixture of |

Experimental Protocol

Materials Checklist

-

Substrate: But-3-en-2-ol (Secondary allylic alcohol).

-

Nucleophile: Phthalimide.[2]

-

Reagents: Triphenylphosphine (

, Recrystallized), Diisopropyl azodicarboxylate (DIAD, 95%). -

Solvent: Tetrahydrofuran (THF), anhydrous (water content <50 ppm).

-

Equipment: 3-neck round bottom flask, nitrogen line, addition funnel, ice bath.

Step-by-Step Methodology

Step 1: Preparation

-

Flame-dry a 3-neck round bottom flask and cool under a stream of dry nitrogen.

-

Charge the flask with Triphenylphosphine (1.2 equiv) and Phthalimide (1.1 equiv).

-

Add anhydrous THF (0.2 M concentration relative to alcohol). Stir until dissolved.

-

Add But-3-en-2-ol (1.0 equiv) via syringe.

-

Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to equilibrate.

Step 2: Reaction Initiation[1]

-

Dilute DIAD (1.2 equiv) in a small volume of anhydrous THF (optional, improves control).

-

Add the DIAD solution dropwise over 30–45 minutes.

-

Observation: The solution may turn yellow/orange but should fade. A persistent dark color may indicate decomposition.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

-

Stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

Step 3: Workup & Purification (The "TPPO Protocol")

The removal of Triphenylphosphine Oxide (TPPO) is the most challenging aspect. Do not rely solely on chromatography.[3][4][5]

-

Concentration: Remove THF under reduced pressure on a rotary evaporator.

-

Precipitation (Method A - Preferred):

-

Chemical Removal (Method B - If Method A fails):

-

Dissolve residue in Ethanol/Toluene.

-

Add

(1.5 equiv). TPPO forms a complex (

-

-

Chromatography:

Workflow Visualization

Caption: Figure 2. Optimized workflow emphasizing the post-reaction precipitation step to remove TPPO before chromatography.

Troubleshooting & Safety

Common Failure Modes

-

Low Yield: Often caused by moisture. The betaine intermediate is sensitive to hydrolysis. Ensure THF is freshly distilled or from a solvent system.

-

No Inversion (Retention): Rare in Mitsunobu, but can occur if the reaction mechanism shifts to

(carbocation formation). This is possible with allylic alcohols if the solvent is too polar or the temperature is too high. Keep the reaction at 0°C during addition. -

TPPO Co-elution: If TPPO streaks into your product on the column, use the

complexation method cited in the references [3].

Safety Hazards[2]

-

DIAD/DEAD: Shock sensitive and explosive upon heating. Never distill these reagents. Store in a fridge.

-

Hydrazine Byproducts: Toxic. Handle all waste streams as hazardous.

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[7][8] Synthesis, 1981(1), 1-28.[7] Link

-

Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Link

-

Bates, R. H., et al. (2013). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[6] Journal of Organic Chemistry, 78(22), 11501–11506. Link

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5][7][9] Chemical Reviews, 109(6), 2551–2651. Link

Sources

- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mitsunobu Reaction [organic-chemistry.org]

Deprotection of 2-(But-3-en-2-yl)isoindoline-1,3-dione using hydrazine hydrate

Application Note: High-Yield Release of Volatile Allylic Amines via Ing-Manske Deprotection

Executive Summary

This guide details the protocol for the deprotection of 2-(But-3-en-2-yl)isoindoline-1,3-dione (a phthalimide-protected allylic amine) to yield but-3-en-2-amine (1-methylallylamine).

While the Gabriel Synthesis is a cornerstone of amine production, the final deprotection step presents a critical failure point for low-molecular-weight amines. The target product, but-3-en-2-amine, has a boiling point of approximately 62–65°C . Standard basic workups (extraction and rotary evaporation) often result in the complete loss of product due to volatility.

This protocol utilizes the Ing-Manske procedure (hydrazinolysis) coupled with a hydrochloride salt isolation strategy . This ensures quantitative recovery of the amine while efficiently removing the phthalhydrazide byproduct.

Reaction Mechanism & Rationale

The Ing-Manske procedure replaces harsh acidic or basic hydrolysis with a mild transamidation using hydrazine hydrate.[1]

Mechanistic Pathway

Hydrazine acts as a bis-nucleophile. It attacks the imide carbonyls of the phthalimide, initially opening the ring to form a semi-carbazide intermediate. Cyclization follows, driven by the thermodynamic stability of the resulting phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), expelling the free amine.

Figure 1: Mechanistic flow of the Ing-Manske hydrazinolysis.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Ethanol (95% or Absolute) | Phthalimide starting material is soluble in hot EtOH; the phthalhydrazide byproduct is highly insoluble in EtOH, facilitating removal by filtration. |

| Stoichiometry | 1.1 – 1.2 equivalents | Slight excess ensures complete conversion. Large excess is unnecessary and complicates workup. |

| Temperature | Reflux (~78°C) | Required to overcome the activation energy for the ring-closing step that expels the amine. |

| Workup pH | Acidic (pH < 1) | CRITICAL: Converts the volatile free amine (bp ~63°C) into the non-volatile Hydrochloride salt. |

Detailed Experimental Protocol

Safety Warning: Hydrazine hydrate is a suspected human carcinogen, highly toxic, and a skin sensitizer. Handle only in a fume hood with double-gloving (Nitrile) and a face shield.

Materials

-

Substrate: this compound (

)[2] -

Reagent: Hydrazine monohydrate (64-65%

, -

Solvent: Ethanol (Reagent Grade)

-

Quench: 2M Hydrochloric Acid (HCl)

Step-by-Step Methodology

1. Dissolution:

-

Charge a round-bottom flask (equipped with a magnetic stir bar) with this compound (1.0 equiv).

-

Add Ethanol (approx. 5–10 mL per gram of substrate).

-

Note: The starting material may not dissolve completely at room temperature; this is acceptable.

2. Hydrazinolysis:

-

Add Hydrazine hydrate (1.2 equiv) dropwise to the stirring suspension.

-

Equip the flask with a reflux condenser.[3]

-

Heat the mixture to reflux.

-

Observation: Within 30–60 minutes, the solution will clear (dissolution of SM) and then become cloudy again as a bulky white precipitate (phthalhydrazide) forms.

-

Maintain reflux for 2–4 hours. Monitor by TLC (Check disappearance of phthalimide; the product amine is polar/streaking or stains with Ninhydrin).

3. Workup (The Salt Trap Strategy):

-

Cool the reaction mixture to room temperature. The mixture will be a thick white slurry.

-

Do NOT filter yet.

-

Carefully add 2M HCl (excess, approx. 2-3 equiv relative to amine) directly to the reaction flask.

-

Purpose: This solubilizes any trapped amine and ensures the volatile product is protonated (

). -

Solubility Check: Phthalhydrazide remains insoluble in dilute acid, while the amine salt is water/ethanol soluble.

-

-

Stir for 10 minutes to ensure complete protonation.

4. Isolation:

-

Filter the white solid (phthalhydrazide) through a Büchner funnel.

-

Wash the filter cake with a small amount of water/ethanol.

-

Filtrate Management: The filtrate contains your product as the hydrochloride salt.

-

Concentrate the filtrate on a rotary evaporator to remove Ethanol. Note: Water will remain.

-

Optional Purification: If the residue is aqueous, wash with Dichloromethane (DCM) to remove any unreacted phthalimide (which stays in DCM). The Amine.HCl stays in the water layer.

-

Evaporate the water (lyophilization is best, or rotovap with high vacuum if temperature is kept < 50°C) to yield But-3-en-2-amine hydrochloride as a solid or viscous oil.

Workup Logic & Troubleshooting

The following workflow visualizes the separation logic, ensuring the volatile amine is never exposed to vacuum as a free base.

Figure 2: Isolation workflow for volatile amine salts.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| "Gummy" Precipitate | Phthalhydrazide is not crystallizing well, likely due to insufficient solvent or impurities. | Add more Ethanol and heat to reflux for 10 mins, then cool slowly. If persistent, proceed to acidification (Step 3), which often hardens the solid. |

| Low Yield | Product lost to volatility during concentration. | Stop. Did you acidify? If you concentrated the free base, it is in your rotovap trap. Always isolate as HCl salt. |

| Incomplete Reaction | Steric hindrance of the allylic group. | Add 0.5 equiv more hydrazine and extend reflux time. Ensure solvent is Ethanol (higher bp than MeOH). |

References

-

Ing, H. R., & Manske, R. H. (1926).[4] A modification of the Gabriel synthesis of amines.[1] Journal of the Chemical Society (Resumed), 2348-2351. Link

-

Khan, M. N. (1995). Kinetics and Mechanism of the Reaction of Phthalimide with Hydrazine. Journal of Organic Chemistry, 60(14), 4536–4541. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15584178, But-3-en-2-amine. Link

-

BenchChem. (2025).[5][6] Application Notes and Protocols for Phthalimide Deprotection. Link

Sources

- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. This compound | C12H11NO2 | CID 2798133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phthalhydrazide | High Purity Reagent | Supplier [benchchem.com]

- 4. Page not available | Thermo Fisher Scientific - BR [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Functionalization of the Alkene Group in 2-(But-3-en-2-yl)isoindoline-1,3-dione

Executive Summary & Strategic Value

This Application Note details the functionalization of 2-(But-3-en-2-yl)isoindoline-1,3-dione (CAS: 7065-05-6), a protected form of the chiral amine 3-buten-2-amine. This scaffold represents a high-value "chiral pool" building block. The phthalimide (Phth) moiety serves a dual purpose: it acts as a robust protecting group for the amine against oxidative and transition-metal-catalyzed conditions, and its steric bulk directs diastereoselectivity in functionalization reactions.

Key Applications:

-

Peptidomimetics: Access to non-natural amino acids via oxidative cleavage or metathesis.

-

Fragment-Based Drug Discovery (FBDD): Rapid diversification of the alkene handle into aryl, alkyl, or epoxide motifs.[1]

-

Stereochemical Probes: Utilization of the existing C2 chiral center to induce diastereoselectivity in subsequent transformations.

Strategic Reaction Divergence

The terminal alkene of the substrate allows for three primary divergent pathways. The following diagram illustrates the reaction landscape and the specific chemical logic for each pathway.

Figure 1: Divergent synthesis pathways for this compound.

Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed Cross-Metathesis (CM)

Objective: Chain extension to access functionalized internal alkenes. Mechanistic Insight: The substrate is a Type I olefin (rapid homodimerization). To achieve high yields in Cross-Metathesis (CM), it is best coupled with Type II olefins (slow homodimerization, e.g., acrylates, styrenes) using the Grubbs 2nd Generation catalyst.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Partner: Methyl acrylate or substituted styrene (2.0–3.0 equiv)

-

Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM) (

)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

-

Dissolution: Charge the flask with the substrate (1.0 equiv) and the CM partner (2.0 equiv). Dissolve in anhydrous, degassed DCM.

-

Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion as a solid or dissolved in a minimal amount of DCM.

-

Note: If the reaction is sluggish, add a second portion (1 mol%) after 4 hours.

-

-

Reaction: Reflux the mixture (

) for 12–24 hours under Argon. Monitor by TLC for the consumption of the limiting reagent (substrate). -

Quenching: Remove from heat. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the Ru-carbene species.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

Expected Outcome: exclusively E-isomer (typically

Protocol B: Diastereoselective Epoxidation

Objective: Synthesis of chiral amino-epoxides. Mechanistic Insight: The stereochemical outcome is governed by 1,3-allylic strain .[1] The bulky phthalimide group forces the molecule into a conformation where the allylic hydrogen is eclipsed with the double bond. The oxidant (m-CPBA) attacks from the face anti to the bulky methyl/phthalimide group, yielding the anti-diastereomer as the major product.

Reagents:

-

Substrate: 1.0 equiv

-

Oxidant: meta-Chloroperbenzoic acid (m-CPBA, 77% max, 1.5 equiv)[1]

-

Buffer:

(2.0 equiv) to neutralize m-chlorobenzoic acid byproduct. -

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Dissolve substrate (1.0 equiv) in DCM (

) in a round-bottom flask. -

Buffering: Add solid

(2.0 equiv) to the stirring solution. -

Oxidation: Cool the mixture to

. Add m-CPBA (1.5 equiv) portion-wise over 10 minutes. -

Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous

(to reduce excess peroxide) and saturated -

Purification: Dry organics over

, filter, and concentrate. Diastereomers can typically be separated by careful flash chromatography or preparative HPLC.[1]

Protocol C: Palladium-Catalyzed Heck Arylation

Objective: Introduction of aryl groups to form cinnamyl-amine derivatives.

Mechanistic Insight: Phthalimides are compatible with Pd(0)/Pd(II) cycles, unlike free amines which can poison the catalyst. The reaction proceeds via oxidative addition of the aryl halide, migratory insertion (regioselective for the terminal carbon), and

Reagents:

-

Substrate: 1.0 equiv

-

Aryl Halide: Iodobenzene or substituted Aryl Iodide (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) or Tri(o-tolyl)phosphine (for sterically demanding cases). -

Base:

(2.0 equiv) -

Solvent: DMF or

(anhydrous)

Step-by-Step Methodology:

-

Degassing: Sparge the solvent (DMF) with Argon for 15 minutes.

-

Assembly: In a pressure tube or Schlenk flask, combine substrate, aryl iodide,

, -

Heating: Seal the vessel and heat to

for 16 hours.-

Visual Cue: The reaction mixture will typically darken (Pd-black formation indicates catalyst decomposition; if this happens too early, increase ligand loading).

-

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

-

Purification: Flash chromatography.

Comparative Data & Selection Guide

| Parameter | Protocol A (Metathesis) | Protocol B (Epoxidation) | Protocol C (Heck) |

| Primary Utility | Chain Elongation / Linkers | Stereocenter Creation | Arylation / Conjugation |

| Key Reagent | Grubbs II | m-CPBA | |

| Atom Economy | Low (Ethylene byproduct) | High | Medium (Salt waste) |

| Stereocontrol | High (E-selective) | Moderate to High (anti) | High (E-selective) |

| Limitation | Catalyst cost; Homodimerization | Separation of diastereomers | Requires Aryl Iodides/Bromides |

Troubleshooting & Optimization

Catalyst Poisoning (Heck & Metathesis)

Although the phthalimide protects the nitrogen, trace free amine (from hydrolysis) or impurities can coordinate to Ru or Pd.

-

Solution: Recrystallize the starting material to ensure purity. For Metathesis, add Ti(OiPr)4 (10 mol%) as a scavenger for Lewis-basic impurities if conversion stalls.

Phthalimide Removal

Post-functionalization, the phthalimide group can be removed to reveal the primary amine.[1]

-

Standard: Hydrazine hydrate (

) in refluxing EtOH. -

Mild: Methylamine (40% aq.) in EtOH at room temperature (prevents racemization of sensitive centers).

Stereochemical Leakage

If epoxidation diastereoselectivity is lower than required (

-

Switch Reagent: Use trifluoroperacetic acid (more reactive, often different transition state geometry).[1]

-

Switch Solvent: Change from DCM to

or Toluene to alter the solvation shell and steric bulk influence.

References

-

Synthesis and Properties of Isoindoline-1,3-dione Derivatives Source: PubChem & NIH URL:[Link][2]

-

Cross-Metathesis of Nitrogen-Containing Olefins Title: Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis Source: National Institutes of Health (NIH) URL:[Link]

-

Diastereoselective Epoxidation of Allylic Amines Title: Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines Source:[3] Organic & Biomolecular Chemistry (RSC) URL:[3][Link]

-

Heck Reaction of Protected Amines Title: Amine-directed Mizoroki–Heck arylation of free allylamines (Contextual comparison for protected vs free) Source: Royal Society of Chemistry (RSC) URL:[Link]

-

General Protective Group Strategies Title: Greene's Protective Groups in Organic Synthesis (General Reference for Phthalimide stability) Source: Wiley Online Library URL:[Link]

Sources

Cross-metathesis reactions involving 2-(But-3-en-2-yl)isoindoline-1,3-dione

Application Note: Optimized Cross-Metathesis of 2-(But-3-en-2-yl)isoindoline-1,3-dione

Executive Summary

This compound (also known as N-(1-methylallyl)phthalimide) represents a critical scaffold in the synthesis of non-proteinogenic amino acids and chiral alkaloids. However, its utility in Cross-Metathesis (CM) is complicated by two primary factors: steric hindrance at the allylic position (branching) and the propensity for double-bond migration (isomerization) driven by ruthenium-hydride species.

This guide provides a validated protocol to suppress isomerization and maximize yield, utilizing Hoveyda-Grubbs 2nd Generation catalysts and quinone-based hydride scavengers.

Scientific Foundation & Mechanistic Insight

Substrate Analysis & Olefin Classification

According to the Grubbs classification model, this compound behaves as a Type II Olefin due to the steric bulk of the phthalimide and the

-

Homodimerization: Slow.

-

Cross-Metathesis: Efficient with Type I olefins (e.g., acrylates, styrenes, terminal alkenes) but requires forcing conditions (heat/concentration) to overcome the steric barrier.

The Isomerization Challenge

Allylic heteroatoms (N, O, S) facilitate the decomposition of Ruthenium methylidenes into Ruthenium hydrides ([Ru]-H). These hydrides catalyze the migration of the double bond, converting the terminal alkene into an internal, thermodynamically stable enamine or enol ether derivative, which is often metathesis-inactive.

The Solution: The addition of 1,4-Benzoquinone acts as a hydride scavenger, oxidizing [Ru]-H species back to active Ru-carbene species or sequestering them, thereby preserving the integrity of the double bond and the chiral center.

Mechanistic Pathway Diagram

Figure 1: Mechanistic competition between productive metathesis and destructive isomerization. The blue line indicates the intervention by 1,4-benzoquinone.

Experimental Protocol

Materials & Reagents

-

Substrate: this compound (>98% purity).

-

CM Partner: Methyl acrylate (Type I, electron-deficient) or Styrene. Note: Use 2–3 equivalents.

-

Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II). Reason: High thermal stability and tolerance for steric bulk.

-

Additive: 1,4-Benzoquinone (10 mol% relative to substrate).

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool under a stream of dry Argon or Nitrogen.

Step 2: Reaction Assembly

-

Charge the flask with This compound (1.0 mmol, 201 mg).

-

Add 1,4-Benzoquinone (0.1 mmol, 11 mg).

-

Add the cross-partner (e.g., Methyl Acrylate , 3.0 mmol, 270 µL).

-

Dissolve in anhydrous DCM (5 mL) to achieve a concentration of 0.2 M.

-

Note: Higher concentration (0.2–0.5 M) favors cross-metathesis over entropy-driven dissociation.

-

Step 3: Catalyst Addition

-

Add Hoveyda-Grubbs II catalyst (2.5 mol%, 16 mg) in one portion as a solid.

-

Tip: If the reaction scale is large, dissolve the catalyst in a minimal amount of DCM and add via syringe.

-

Step 4: Reaction & Monitoring

-

Heat the mixture to reflux (40°C) under an inert atmosphere.

-

Monitor by TLC or GC-MS at 2-hour intervals.

-

Expected Time: 4–12 hours depending on the partner.

-

Visual Cue: The solution will turn from green (catalyst) to dark brown/black as the reaction progresses.

-

Step 5: Workup & Purification

-

Cool to room temperature.

-

Add DMSO (50 eq relative to catalyst) and stir for 12 hours to sequester Ruthenium, OR add activated charcoal/silica scavenger.

-

Concentrate in vacuo.

-

Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Data Presentation & Analysis

Expected Results Table

| CM Partner | Equiv.[1] | Catalyst | Additive | Temp | Yield (%) | E/Z Ratio |

| Methyl Acrylate | 3.0 | HG-II (2.5%) | None | 40°C | 45% | >20:1 |

| Methyl Acrylate | 3.0 | HG-II (2.5%) | Benzoquinone | 40°C | 88% | >20:1 |

| Styrene | 2.0 | G-II (5.0%) | None | 40°C | 30%* | 10:1 |

| Styrene | 2.0 | HG-II (2.5%) | Benzoquinone | 40°C | 82% | 15:1 |

*Low yield due to significant isomerization of the starting material observed without additive.

Workflow Diagram

Figure 2: Operational workflow for the cross-metathesis of phthalimido-alkenes.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by N-coordination. | Increase catalyst loading to 5 mol% or switch to "Stewart-Grubbs" catalyst (less susceptible to N-chelation). |

| Isomerized Starting Material | Hydride formation.[2] | Ensure 1,4-Benzoquinone is fresh. Increase additive to 20 mol%. Avoid alcoholic solvents. |

| Homodimer Formation | Concentration too high. | Dilute reaction to 0.05 M. Add the CM partner slowly via syringe pump. |

| Racemization | Reversible hydride insertion. | Strictly maintain anhydrous conditions. Lower temperature to RT (may require longer time). |

References

-

Grubbs, R. H. (2004).[3] Olefin metathesis.[1][2][4][5][6][7][8][9] Tetrahedron.[6][8] Link

-

Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis.[2][10][11] Journal of the American Chemical Society.[2][8][12] Link

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[2][8][12] Link

-

Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society.[2][8][12] Link

-

Voigtritter, K., Ghorai, S., & Lipshutz, B. H. (2011).[8] Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect. Journal of Organic Chemistry.[8] Link

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. React App [pmc.umicore.com]

- 6. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Cross Metathesis [organic-chemistry.org]

- 9. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Metal-free metathesis reaction of C-chiral allylic sulfilimines with aryl isocyanates: construction of chiral nonracemic allylic isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of 2-(But-3-en-2-yl)isoindoline-1,3-dione in nucleophilic substitution

Welcome to the technical support guide for the synthesis of 2-(But-3-en-2-yl)isoindoline-1,3-dione. This resource is designed for researchers and drug development professionals encountering yield-related challenges in the nucleophilic substitution synthesis of this valuable intermediate. We will explore the causal factors behind common experimental issues and provide field-proven, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most likely general causes?

Low yields for this specific target molecule typically stem from the nature of the electrophile, but-3-en-2-yl, which is a secondary allylic system . This structure introduces three primary competing pathways that detract from the desired direct Sₙ2 substitution:

-

Steric Hindrance: As a secondary carbon, the reaction center is more sterically hindered than a primary carbon, slowing the rate of the desired Sₙ2 reaction.[1][2]

-

Elimination (E2 Pathway): The secondary halide or activated alcohol is susceptible to elimination reactions, especially in the presence of a base, leading to the formation of butadiene as a volatile byproduct.

-

Allylic Rearrangement (Sₙ2' Pathway): The nucleophile can attack the terminal carbon of the double bond (C4), leading to the formation of the isomeric product, 2-(but-2-en-1-yl)isoindoline-1,3-dione.[3][4] This is a common issue in allylic systems, particularly when the primary reaction site is hindered.[4]

Q2: Which synthetic route is recommended for this secondary allylic substrate: a Gabriel-type synthesis or the Mitsunobu reaction?

Both methods are viable, but the Mitsunobu reaction is often superior for secondary alcohols due to its generally high reliability for Sₙ2 reactions and clean inversion of stereochemistry.[5][6]

-

Gabriel Synthesis: This classic method involves reacting potassium phthalimide with an appropriate but-3-en-2-yl halide or sulfonate.[7] While effective for primary halides, its success with secondary systems is variable and often hampered by the competing elimination and rearrangement reactions mentioned above.[1][7]

-

Mitsunobu Reaction: This reaction converts the starting alcohol (but-3-en-2-ol) directly to the desired product in a one-pot process using phthalimide, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD.[8][9] It proceeds through an alkoxyphosphonium salt, which is an excellent leaving group, and the substitution occurs under mildly acidic conditions, which helps suppress base-promoted elimination.[10]

The choice depends on starting material availability and the specific issues encountered. If elimination is the primary problem, the Mitsunobu is the preferred route.

Q3: I've isolated a product, but NMR analysis shows a mixture of isomers. What is happening?

You are observing the results of a competing Sₙ2' (allylic rearrangement) reaction . Instead of attacking the secondary carbon (C2) bearing the leaving group, the phthalimide nucleophile attacks the terminal carbon (C4) of the alkene. This is often competitive when the C2 position is sterically hindered.[3]

Q4: How can I minimize the formation of butadiene via elimination?

Elimination is favored by strong bases and high temperatures.

-

For Gabriel Synthesis: Use potassium phthalimide, which is a weak base. Avoid stronger, non-nucleophilic bases. Employ a polar aprotic solvent like DMF or DMSO, which favors Sₙ2 over E2.[1][11] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

For Mitsunobu Reaction: This reaction is inherently less prone to elimination as it doesn't use a strong base. The key is ensuring the phthalimide (pKa ≈ 8.3) is sufficiently acidic to protonate the betaine intermediate, which keeps side reactions in check.[10][12]

Troubleshooting Guide by Synthetic Route

Route 1: Gabriel Synthesis (from But-3-en-2-yl Halide/Sulfonate)

This route is often attempted first due to its simplicity but requires careful optimization for secondary substrates.

Problem 1: Low or No Conversion of Starting Halide

| Potential Cause | Explanation & Recommended Action |

| Poor Leaving Group | The Sₙ2 reaction rate is highly dependent on the leaving group ability (I > Br > OTs > Cl).[13] Action: If using but-3-en-2-yl chloride, switch to the bromide or, ideally, prepare the tosylate or iodide for significantly enhanced reactivity. |

| Inactive Nucleophile | Potassium phthalimide can degrade upon exposure to atmospheric moisture. Action: Use freshly prepared potassium phthalimide or purchase from a reputable supplier and store it in a desiccator. Alternatively, generate it in situ using phthalimide and anhydrous potassium carbonate (K₂CO₃).[14][15] |

| Inappropriate Solvent | Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity, and may promote competing Sₙ1/E1 pathways.[16] Action: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) is considered the best choice for Gabriel alkylations as it effectively solvates the potassium cation without solvating the phthalimide anion, maximizing its nucleophilicity.[1][11][17] |

| Insufficient Temperature | The activation energy for Sₙ2 on a secondary carbon is higher than on a primary one. Action: Gently warm the reaction. A temperature range of 50-80 °C is a good starting point. Monitor by TLC to avoid decomposition at higher temperatures. |

Problem 2: Significant Formation of Isomeric Byproduct (Allylic Rearrangement)

| Potential Cause | Explanation & Recommended Action |

| Steric Hindrance at C2 | The bulky phthalimide nucleophile may find it easier to attack the less-hindered terminal C4 carbon.[4] This is an inherent challenge with this substrate. |

| Sₙ1 Character | If reaction conditions (e.g., polar protic solvent) allow for even partial formation of the resonance-stabilized allylic carbocation, the nucleophile can attack at either C2 or C4.[4] Action: Ensure conditions strongly favor the Sₙ2 pathway. Use a high concentration of the nucleophile and a polar aprotic solvent (DMF). Avoid conditions that promote carbocation formation. |

Route 2: Mitsunobu Reaction (from But-3-en-2-ol)

This is a powerful method for achieving Sₙ2 substitution on secondary alcohols.[8]

Problem 1: Low Yield with Unreacted Alcohol Remaining

| Potential Cause | Explanation & Recommended Action |

| Reagent Quality | Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO). Action: Use freshly opened or purified reagents. Store DEAD/DIAD in the refrigerator and PPh₃ under an inert atmosphere. |

| Incorrect Order of Addition | The standard procedure is to add the azodicarboxylate slowly to a cooled solution of the alcohol, phthalimide, and PPh₃.[9] Action: If the standard protocol fails, try the "pre-formation" method: add DEAD/DIAD to PPh₃ at 0 °C first, allow the characteristic red/orange betaine to form, then add the alcohol, followed by the phthalimide.[9] |

| Solvent Not Anhydrous | Water will react with the Mitsunobu intermediates, quenching the reaction. Action: Use anhydrous tetrahydrofuran (THF) as the solvent.[18] |

Problem 2: Difficult Purification and Product Loss

| Potential Cause | Explanation & Recommended Action |

| Byproduct Contamination | The main byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. These can be difficult to separate from the desired product by chromatography alone.[18] |

| Workup Strategy | Action 1 (TPPO Removal): After the reaction, concentrate the mixture, dissolve in a minimal amount of dichloromethane or toluene, and add a non-polar solvent like hexane or diethyl ether to precipitate the TPPO, which can then be filtered off. Action 2 (Hydrazide Removal): The reduced DEAD/DIAD byproduct can sometimes be removed with an acidic wash, but care must be taken not to hydrolyze the product. |

graph TD { A[Low Yield of Target Product] --> B{Identify Synthetic Route}; B --> C[Gabriel Synthesis]; B --> D[Mitsunobu Reaction];subgraph Gabriel Troubleshooting C --> C1{Analysis of Crude Mixture}; C1 --> C2[Mainly Unreacted Starting Material?]; C1 --> C3[Mixture of Isomers?]; C1 --> C4[Baseline Material/Decomposition?]; C2 --> C2a("1. Use better leaving group (I > Br > OTs)"); C2 --> C2b("2. Use fresh, anhydrous K-Phthalimide"); C2 --> C2c("3. Switch to DMF solvent"); C2 --> C2d("4. Increase temperature moderately (50-80 °C)"); C3 --> C3a("Allylic Rearrangement (Sₙ2') Occurring"); C3a --> C3b("Strictly enforce Sₙ2 conditions:\n- Polar aprotic solvent (DMF)\n- High nucleophile concentration"); C4 --> C4a("Elimination (E2) Occurring"); C4a --> C4b("Use lowest effective temperature"); end subgraph Mitsunobu Troubleshooting D --> D1{Analysis of Crude Mixture}; D1 --> D2[Mainly Unreacted Alcohol?]; D1 --> D3[Complex Mixture/Purification Issues?]; D2 --> D2a("1. Use fresh DEAD/DIAD and PPh₃"); D2 --> D2b("2. Ensure anhydrous solvent (THF)"); D2 --> D2c("3. Try 'pre-formation' of betaine"); D3 --> D3a("Byproduct Contamination (TPPO, Hydrazide)"); D3a --> D3b("Optimize workup:\n- Precipitate TPPO with Ether/Hexane\n- Consider acidic wash for hydrazide"); end style C fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368

}

Recommended Experimental Protocols

Protocol 1: Optimized Gabriel Synthesis

This protocol uses optimal conditions to favor the Sₙ2 pathway. The use of but-3-en-2-yl bromide is specified for its higher reactivity compared to the chloride.

-

To a flame-dried round-bottom flask under an argon atmosphere, add phthalimide (1.2 eq) and anhydrous potassium carbonate (1.2 eq).

-

Add anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per 1 mmol of phthalimide).

-

Stir the suspension at room temperature for 30 minutes.

-

Add but-3-en-2-yl bromide (1.0 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60 °C and monitor its progress by TLC (thin-layer chromatography).

-

Upon completion (typically 4-8 hours), cool the reaction to room temperature and pour it into ice-water.

-

The solid product will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from an ethanol/water mixture or purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Mitsunobu Reaction

This protocol is often the most effective for secondary alcohols. Temperature control is critical.

-

To a flame-dried round-bottom flask under an argon atmosphere, add but-3-en-2-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq).

-

Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 mmol of alcohol).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is typically observed.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of dichloromethane and add diethyl ether or hexane to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold ether.

-

Concentrate the filtrate and purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the target compound.

References

-

Organic Chemistry Portal. "Mitsunobu Reaction." Available at: [Link]

-

Wikipedia. "Mitsunobu reaction." Available at: [Link]

-

Organic Chemistry Tutor. "Mitsunobu Reaction." Available at: [Link]

-

Organic Synthesis. "Mitsunobu reaction." Available at: [Link]

-

NROChemistry. "Gabriel Synthesis: Mechanism & Examples." Available at: [Link]

-

OpenStax, Rice University. "Organic Chemistry 1: An open textbook - 8.3. Factors affecting rate of nucleophilic substitution reactions." Available at: [Link]

-

Wikipedia. "Gabriel synthesis." Available at: [Link]

-

Reddit. "r/Chempros - Gabriel synthesis troubleshooting." Available at: [Link]

-

Patsnap Eureka. "Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses." Available at: [Link]

-

Organic Chemistry Tutor. "Gabriel Synthesis." Available at: [Link]

-

Master Organic Chemistry. "The Gabriel Synthesis For Making Primary Amines." Available at: [Link]

-

Organic Reactions. "Mitsunobu Reaction - Common Conditions." Available at: [Link]

-

Chemistry LibreTexts. "14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon." Available at: [Link]

-

PMC. "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review." Available at: [Link]

-

Chemistry LibreTexts. "Gabriel Synthesis." Available at: [Link]

-

Master Organic Chemistry. "Mitsunobu Reaction." Available at: [Link]

-

Chemistry Steps. "The Mitsunobu Reaction." Available at: [Link]

-

Wikipedia. "Allylic rearrangement." Available at: [Link]

-

Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)." Available at: [Link]

-

askIITians. "Account for the following:(a)Gabriel phthalimide synthesis is not pre." Available at: [Link]

-

University of Illinois Springfield. "Chapter 7 Alkyl Halides and Nucleophilic Substitution." Available at: [Link]

-

ACG Publications. "Synthesis and optical properties of some isoindole-1,3-dione compounds." Available at: [Link]

-

Vedantu. "Allylic Substitution Reaction: Mechanism, Examples & Tips." Available at: [Link]

-

RSC Publishing. "Green Chemistry." Available at: [Link]

-

YouTube. "Factors That Affect The Rate of Nucleophilic Substitution Reactions." Available at: [Link]

-

L.S.College, Muzaffarpur. "Allylic rearrangement." Available at: [Link]

-

Organic Chemistry Portal. "Phthalimides." Available at: [Link]

-

KPU Pressbooks. "3.2 Reactions of Allyl System – Organic Chemistry II." Available at: [Link]

-

Dalal Institute. "Aliphatic Nucleophilic Substitution." Available at: [Link]

-

Neliti. "SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES." Available at: [Link]

-

GSC Online Press. "Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives." Available at: [Link]

-

PubChem. "this compound." Available at: [Link]

-

BYJU'S. "What is Gabriel Phthalimide Synthesis Reaction?." Available at: [Link]

-

St. Paul's Cathedral Mission College. "NUCLEOPHILIC SUBSTITUTION REACTIONS." Available at: [Link]

-

Open Access Journals at IU Indianapolis. "The Alkylation Reaction of the Gabriel Synthesis1." Available at: [Link]

Sources

- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. reddit.com [reddit.com]

- 15. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 16. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 17. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 18. organic-synthesis.com [organic-synthesis.com]

Troubleshooting incomplete deprotection of phthalimide groups

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Incomplete Cleavage & Workup

Diagnostic Interface

Before modifying your protocol, identify the specific failure mode. Incomplete deprotection usually falls into two categories: Kinetic Stalling (reaction stops at the intermediate) or Solubility Locking (product trapped in the byproduct matrix).

Figure 1: Diagnostic decision tree for identifying the root cause of phthalimide deprotection failure.

Ticket #401: The "Mass +18" Stall (Phthalamic Acid)

User Report: "I used standard hydrazine hydrate in ethanol. The starting material is gone, but I see a new peak with Mass [M+18]. The desired amine is not forming."

Root Cause Analysis: The Ing-Manske procedure is not a concerted single step. It proceeds via a nucleophilic attack on one carbonyl, opening the ring to form a phthalamic acid intermediate (See Figure 2). The second step—cyclization to release the amine and form phthalhydrazide—is the rate-determining step and is often reversible or sterically sensitive. If the reaction temperature is too low, or if the amine is bulky, the intermediate stabilizes and does not cyclize.

Figure 2: The stepwise mechanism showing the stable intermediate trap.

Troubleshooting Protocol:

-

Force Cyclization: Do not discard the reaction. Add dilute HCl (1M) to the reaction mixture and heat to 50°C for 30 minutes. Acid catalysis often pushes the phthalamic acid intermediate to cyclize, precipitating phthalhydrazide and releasing the amine as a hydrochloride salt.

-

Solvent Switch: Ethanol often boils at too low a temperature (78°C) to overcome the activation energy for the second step in hindered substrates. Switch to n-Butanol (reflux at 117°C) or a mixture of THF/Ethanol .

Ticket #402: The "White Nightmare" (Solubility & Sequestration)

User Report: "The reaction worked, but I have a massive amount of white precipitate. My product is trapped inside it, and filtration is clogging everything. Yield is <20%."

Root Cause Analysis: The byproduct, phthalhydrazide , is notoriously insoluble in organic solvents and water, forming a gelatinous matrix that traps the desired amine. This is a physical sequestration issue, not a chemical one.

Corrective Protocol (The "Solubilizing" Agents): Instead of hydrazine, use Methylamine or Ethylenediamine .

| Reagent | Advantages | Disadvantages | Protocol |

| 40% Methylamine (aq) | Byproduct (N-methylphthalimide) is soluble in organics. | Requires sealed tube or careful handling (volatile). | Stir in EtOH at RT for 12h. Evaporate. Partition between DCM/Water. |

| Ethylenediamine | Solubilizes the byproduct completely. | Excess reagent can be hard to remove if boiling point is close to product. | Reflux in EtOH (3 eq). Evaporate. Residue is often soluble in dilute acid. |

The "Workup Trick" for Hydrazine Reactions: If you must use hydrazine:

-

Evaporate the reaction to dryness.

-

The Basic Extraction: Suspend the solid residue in 0.5 M NaOH (Phthalhydrazide dissolves as the dianion).

-

Extract the desired amine with DCM or EtOAc .

-

Note: This only works if your amine is stable to base and not water-soluble.

Ticket #403: The "Nuclear Option" (Reductive Cleavage)

User Report: "My substrate is sterically hindered (secondary carbon) or sensitive to the basic conditions of hydrazine/methylamine. Nothing is happening."

Root Cause Analysis: Nucleophilic attack at the carbonyl carbon is blocked by steric bulk. You need to change the mechanism from nucleophilic acyl substitution to reduction.

The Solution: The Osby Method This method, developed by Osby, Martin, and Ganem [2], uses Sodium Borohydride (NaBH4) to reduce one of the carbonyls to a hydroxy-lactam, which is chemically unstable and hydrolyzes spontaneously under mild acid conditions.

Detailed Protocol (Osby Method): Validation: Self-indicating (Gas evolution).

-

Reduction: Dissolve the phthalimide (1.0 mmol) in 2-Propanol/Water (6:1 ratio) .

-

Reagent: Add NaBH4 (5.0 mmol) in portions.

-

Observation: Evolution of hydrogen gas.

-

Time: Stir at Room Temperature for 24 hours.

-

Checkpoint: TLC should show a more polar spot (hydroxy-phthalimidine).

-

-

Hydrolysis: Carefully add Glacial Acetic Acid (1-2 mL) to quench excess borohydride.

-

Cleavage: Heat the flask to 80°C for 2 hours .

-

Workup: Cool to RT. Evaporate to dryness. The residue contains your amine acetate and phthalide (which is neutral and ether-soluble).

-

Partition between water and Ether/DCM.

-

Discard organic layer (contains phthalide).

-

Basify aqueous layer and extract your amine.

-

FAQ: Common Deviations

Q: Can I use this on amino acid derivatives? A: Yes. The Osby method [2] is specifically cited for preserving optical activity (no racemization), whereas refluxing hydrazine can sometimes cause racemization at the alpha-carbon due to basicity.

Q: I see a peak at [M+2] after the Osby method. A: You likely over-reduced the ring to the isoindoline (amine) because the temperature was too high during the NaBH4 step or you used a stronger reductant like LiAlH4. Stick to NaBH4 in Isopropanol.

Q: How do I remove the N-methylphthalimide byproduct if I use methylamine? A: Unlike phthalhydrazide, N-methylphthalimide is soluble in DCM. You must use an Acid/Base extraction :

-

Dissolve crude in DCM.

-

Extract with 1M HCl (Amine goes to water; Byproduct stays in DCM).

-

Discard DCM.

-

Basify water layer and extract Amine back into DCM.

References

-

Ing, H. R.; Manske, R. H. F. (1926).[1] A modification of the Gabriel synthesis of amines.[1][2][3][4] Journal of the Chemical Society, 2348–2351. Link

-

Osby, J. O.; Martin, M. G.; Ganem, B. (1984).[5][6] An exceptionally mild deprotection of phthalimides.[5][6][7][8][9] Tetrahedron Letters, 25(20), 2093–2096.[5][6][8] Link

- Kukula, H.; Huber, W. J.; Bayer, E. (1997). The Synthesis of N-Alkyl-N-methoxyamines. European Journal of Organic Chemistry, 1997(11), 2391–2397. (Reference for Methylamine usage).

Sources

- 1. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 6. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phthalimides [organic-chemistry.org]

Technical Support Center: Optimizing Enantioselectivity in the Synthesis of 2-(But-3-en-2-yl)isoindoline-1,3-dione

Welcome to the technical support center for the enantioselective synthesis of 2-(but-3-en-2-yl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this chiral synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize your experimental outcomes.

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The target molecule, this compound, possesses a stereocenter that is crucial for its biological activity. Achieving high enantioselectivity in its synthesis is paramount. This guide provides practical, experience-driven insights into the nuances of the transition metal-catalyzed asymmetric allylic alkylation (AAA) reaction, a primary method for this transformation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) Observed

Question: My reaction is yielding the desired product, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess is a common hurdle in asymmetric catalysis and can stem from several factors. Let's break down the likely culprits and the strategies to address them.

Potential Causes & Solutions:

-

Suboptimal Catalyst System: The choice of metal precursor and chiral ligand is the most critical factor influencing enantioselectivity.

-

Ligand Structure: The steric and electronic properties of the chiral ligand create the asymmetric environment for the reaction. For palladium-catalyzed reactions, ligands like (R,R)-DACH-phenyl Trost ligand have shown high efficacy in desymmetrization reactions.[1] For iridium-catalyzed systems, phosphoramidite ligands are often successful.[1][2] If you are using a standard ligand with poor results, consider screening a variety of ligands with different steric bulk and electronic properties.

-

Metal Precursor: The choice of metal can also be pivotal. While palladium is the most versatile and widely used metal for AAA reactions, other metals like iridium, molybdenum, rhodium, and ruthenium can offer complementary reactivity and selectivity.[3] Iridium catalysts, for example, are known for producing branched products with high regio- and enantioselectivity.[1]

-

-

Incorrect Solvent Choice: The solvent can significantly impact the stability of the catalytic species and the transition state energies, thereby affecting enantioselectivity.

-

Polarity and Coordinating Ability: Solvents with different polarities can influence the aggregation state of the catalyst and the solubility of the reactants. A non-coordinating, non-polar solvent like toluene or dichloromethane is often a good starting point. However, in some cases, a more polar solvent may be beneficial. A systematic screening of solvents with varying dielectric constants is recommended.

-

-

Inappropriate Reaction Temperature: Temperature plays a crucial role in the thermodynamics and kinetics of the reaction.

-